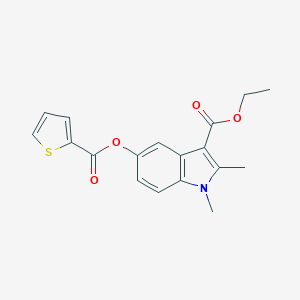

3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl Thiophen-2-carboxylat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. Its chemical formula is C4H4S .Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For example, a metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur (S8) or EtOCS2K provides a variety of substituted thiophenes in good yields .Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Wirkmechanismus

Target of Action

It is known that thiophene derivatives have a wide range of biological effects and are often used in medicinal chemistry . For instance, suprofen, a 2-substituted thiophene, is a nonsteroidal anti-inflammatory drug, and articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic .

Mode of Action

Thiophene derivatives are known to interact with their targets in various ways, often leading to changes in cellular function .

Biochemical Pathways

Thiophene derivatives are known to impact a variety of biochemical pathways, leading to a range of downstream effects .

Result of Action

Thiophene derivatives are known to have a variety of effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .

Vorteile Und Einschränkungen Für Laborexperimente

One of the significant advantages of using 3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl thiophene-2-carboxylate in lab experiments is its excellent charge transport properties. This makes it suitable for use in the fabrication of high-performance organic electronic devices. However, the complex synthesis method and the high cost of the compound are some of the limitations associated with its use in lab experiments.

Zukünftige Richtungen

There are several future directions for the use of 3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl thiophene-2-carboxylate in scientific research. One of the significant future directions is the development of new synthesis methods that are more efficient and cost-effective. Additionally, there is a need to explore the potential applications of this compound in other fields such as optoelectronics and photovoltaics.

Conclusion:

In conclusion, 3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl thiophene-2-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. The compound exhibits excellent charge transport properties, which make it suitable for use in various applications such as organic electronics. While there are limitations associated with its use in lab experiments, the future directions for the use of this compound in scientific research are promising.

Synthesemethoden

The synthesis of 3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl thiophene-2-carboxylate is a complex process that involves several steps. The first step involves the synthesis of 3-(Ethoxycarbonyl)-1,2-dimethylindole, which is then coupled with thiophene-2-carboxylic acid to form the final compound. The reaction is carried out under controlled conditions, and the purity of the final product is ensured through various purification techniques.

Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

Thiophenderivate haben sich als antibakteriell wirksam gegen verschiedene Bakterienstämme wie Bacillus cereus, Shigella dysenteriae und Salmonella typhi erwiesen .

Antifungal Aktivität

Diese Verbindungen zeigen auch antifungale Eigenschaften gegen Pilze wie Macrophomina phaseolina, Fusarium equiseti, Alternaria alternate und Colletotrichum corchori .

Antimikrobielle Mittel

Thiophenderivate können in verschiedene Formen synthetisiert werden, die aufgrund ihrer Aktivität gegen eine Reihe von mikrobiellen Arten als antimikrobielle Mittel geeignet sind .

Synthetische Chemie

Die Synthese von Thiophenderivaten beinhaltet verschiedene chemische Reaktionen, die in der synthetischen Chemie zur Herstellung neuartiger Verbindungen mit potentiellem therapeutischem Nutzen eingesetzt werden können .

Arzneimittelentwicklung

Aufgrund ihrer biologischen Aktivitäten könnten Thiophenderivate als Grundlage für die Entwicklung neuer Medikamente dienen, insbesondere bei der Bekämpfung resistenter Bakterien- und Pilzstämme .

Chemische Forschung

Die chemischen Eigenschaften von Thiophenderivaten machen sie für die Forschung nach neuen chemischen Reaktionen und Prozessen geeignet .

Biochemische Analyse

Biochemical Properties

3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl thiophene-2-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiophene derivatives are known to exhibit antimicrobial, anti-inflammatory, and anticancer properties . The interactions of 3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl thiophene-2-carboxylate with specific enzymes and proteins, such as kinases and receptors, can modulate signaling pathways and cellular responses .

Cellular Effects

The effects of 3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl thiophene-2-carboxylate on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of key signaling molecules, leading to changes in cell proliferation, apoptosis, and differentiation . Additionally, 3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl thiophene-2-carboxylate can impact metabolic pathways, affecting the production and utilization of cellular energy .

Molecular Mechanism

The molecular mechanism of action of 3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl thiophene-2-carboxylate involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . These binding interactions can result in changes in gene expression, enzyme activity, and cellular responses. For instance, the compound may inhibit the activity of certain kinases, thereby modulating downstream signaling pathways and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl thiophene-2-carboxylate can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that thiophene derivatives can exhibit varying degrees of stability, with some compounds remaining active for extended periods while others degrade more rapidly . The long-term effects of 3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl thiophene-2-carboxylate on cellular function can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl thiophene-2-carboxylate can vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, toxic or adverse effects may be observed, including cellular damage and organ toxicity . It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks .

Metabolic Pathways

3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl thiophene-2-carboxylate is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of active or inactive metabolites . Understanding the metabolic pathways of 3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl thiophene-2-carboxylate is crucial for predicting its pharmacokinetics and potential drug interactions .

Transport and Distribution

The transport and distribution of 3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl thiophene-2-carboxylate within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . Additionally, the physicochemical properties of the compound, such as solubility and lipophilicity, play a significant role in its distribution within the body . Understanding the transport and distribution of 3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl thiophene-2-carboxylate is essential for optimizing its therapeutic efficacy .

Subcellular Localization

The subcellular localization of 3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl thiophene-2-carboxylate can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on gene expression, energy production, or protein synthesis . Understanding the subcellular localization of 3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl thiophene-2-carboxylate is crucial for elucidating its mechanism of action and potential therapeutic applications .

Eigenschaften

IUPAC Name |

ethyl 1,2-dimethyl-5-(thiophene-2-carbonyloxy)indole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4S/c1-4-22-18(21)16-11(2)19(3)14-8-7-12(10-13(14)16)23-17(20)15-6-5-9-24-15/h5-10H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QALOARWYTDDTFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC=CS3)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

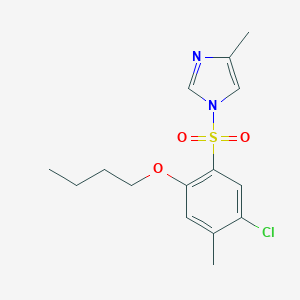

![butyl 4-chloro-5-methyl-2-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether](/img/structure/B497676.png)

![1-[(4-Chloro-3-propoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B497683.png)

![2-Butoxy-5-chloro-4-methyl-1-[(3-methylpyrazolyl)sulfonyl]benzene](/img/structure/B497684.png)

amine](/img/structure/B497696.png)